
(2-Methyloxolan-3-yl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyloxolan-3-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol It is a derivative of hydrazine, featuring a methyloxolan ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxolan-3-yl)hydrazine hydrochloride typically involves the reaction of 2-methyloxolan-3-yl hydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the purification of the compound through crystallization or distillation techniques to achieve the desired chemical specifications .
化学反应分析
Types of Reactions
(2-Methyloxolan-3-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, which can be further utilized in different chemical processes .
科学研究应用
(2-Methyloxolan-3-yl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of (2-Methyloxolan-3-yl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and DNA damage pathways .
相似化合物的比较
Similar Compounds
Similar compounds to (2-Methyloxolan-3-yl)hydrazine hydrochloride include:
- 2-Methyloxolan-3-yl hydrazine
- 3-Methyloxolan-2-yl hydrazine
- 2-Methyloxolan-3-yl hydrazine sulfate
Uniqueness
Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain industrial and research applications .
属性
分子式 |
C5H13ClN2O |
|---|---|
分子量 |
152.62 g/mol |
IUPAC 名称 |
(2-methyloxolan-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4-5(7-6)2-3-8-4;/h4-5,7H,2-3,6H2,1H3;1H |
InChI 键 |
IYWIDOVFKOJRDK-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCO1)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)
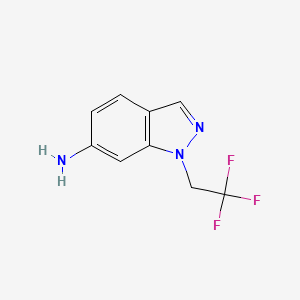
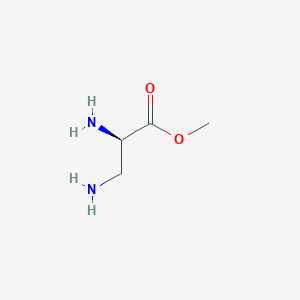
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)
![tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate](/img/structure/B13492488.png)

![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492490.png)

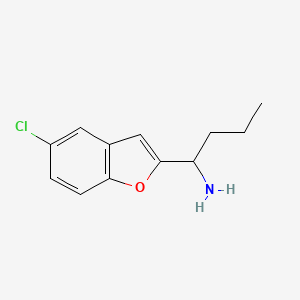
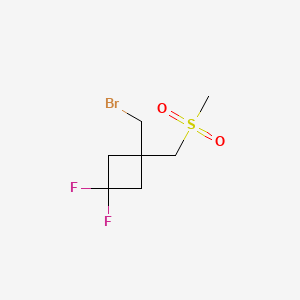
![ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B13492508.png)
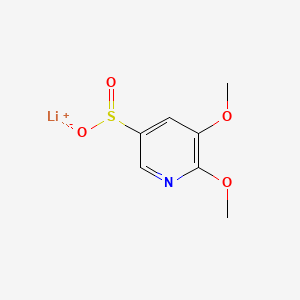

![rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13492538.png)
